Tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate
Description
tert-Butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate is a protected piperidine derivative featuring a tert-butyl carbamate group at the 1-position, an aminomethyl substituent at the 4-position, and a methyl group at the 2-position. The tert-butyl group acts as a protective moiety, enhancing stability during synthetic processes, while the aminomethyl group provides a reactive site for further functionalization. Its structural features, including the piperidine ring’s conformation and substituent positions, influence its physicochemical properties and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYMPOQFLAXXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540186-79-5 | |
| Record name | tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction using tert-butyl chloride and a suitable base.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkylating agents, and other electrophiles in the presence of suitable bases or catalysts.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Backbone and Substituent Positioning
- Piperidine vs. Cyclopentane : The target’s piperidine ring offers greater conformational flexibility compared to the cyclopentane analog, which suffers from higher ring strain. This difference impacts solubility and binding affinity in drug-receptor interactions .
- 2-Methyl vs. In contrast, 4-methyl analogs (e.g., CAS 206273-87-2) exhibit increased steric crowding at the 4-position, limiting accessibility for further derivatization .
Electronic Effects
- Fluorine Substitution : The 4-fluoro analog (CAS 392331-66-7) demonstrates enhanced electronegativity, which could improve hydrogen-bonding interactions and metabolic stability. However, fluorine may also introduce synthetic challenges due to its strong electron-withdrawing effects .
- Aromatic vs. Aliphatic Groups : Compounds like BP 30371 incorporate aromatic nitro groups, enabling π-π stacking but risking instability under reducing conditions. The target’s aliphatic structure avoids such liabilities, favoring applications in reducing environments .
Biological Activity
Tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C11H22N2O2
Molecular Weight: 214.31 g/mol
CAS Number: 15380702
This compound features a piperidine ring substituted with a tert-butyl group and an aminomethyl moiety, which contributes to its biological activity.
This compound exhibits various biological activities primarily through interactions with specific receptors and enzymes:
- MAGL Inhibition: Research indicates that similar piperidine derivatives can act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, which may have therapeutic effects in pain management and neuroprotection .
- Antiproliferative Activity: Compounds with similar structures have demonstrated antiproliferative effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties. For instance, benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
-
MAGL Inhibitors:
In a study focused on the development of MAGL inhibitors, compounds structurally related to this compound were synthesized and evaluated for their inhibitory potential. The most potent inhibitors exhibited IC50 values in the low nanomolar range, indicating strong efficacy against MAGL . -
Anticancer Activity:
A series of piperidine derivatives were tested for their antiproliferative effects on various cancer cell lines. The results showed that modifications to the piperidine structure could enhance cytotoxicity against cancer cells while sparing non-cancerous cells, suggesting a promising therapeutic window for further development .
Safety and Toxicology
According to PubChem data, this compound is classified as harmful if swallowed and may cause skin irritation . These safety profiles necessitate careful handling and further toxicological evaluations in future studies.
Q & A
Q. What are the common synthetic routes for Tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution or coupling strategies. For example:
- Step 1 : Reacting tert-butyl-protected piperidine derivatives with halogenated amines (e.g., 2-amino-2-methylpropyl chloride) under basic conditions (e.g., sodium bicarbonate in tetrahydrofuran) .
- Step 2 : Protecting group strategies (e.g., tert-butyloxycarbonyl, Boc) to stabilize reactive amines during synthesis .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product . Key reagents include tert-butyl chloroformate, triethylamine (base), and dichloromethane (solvent). Reaction progress is monitored via thin-layer chromatography (TLC) .
| Synthetic Route | Reagents/Conditions | Key Step | Reference |
|---|---|---|---|
| Nucleophilic substitution | 2-Bromoethylamine, NaHCO₃, THF, 0–25°C | Boc protection of amine | |
| Amide coupling | DCC/DMAP, dichloromethane | Coupling with pyridine derivatives |
Q. What spectroscopic and analytical methods validate the structure of this compound?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (e.g., HPLC-TOF) to verify molecular weight (e.g., theoretical vs. measured Δppm: -1.34) .
- Infrared Spectroscopy (IR) : FTIR-ATR to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
- Elemental Analysis : Confirmation of C, H, N composition .
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹H NMR | δ 1.44 (s, 9H, tert-butyl), δ 3.40 (m, piperidine CH₂) | |
| HRMS | m/z 276.1838 (calculated), 276.1834 (observed) |
Q. What safety precautions are essential during handling and synthesis?
- Personal Protective Equipment (PPE) : Lab coat, gloves, and eye protection .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in airtight containers at room temperature, away from oxidizers . Note: Toxicity data are limited; treat as a potential irritant and follow general lab safety protocols .
Q. How is the Boc (tert-butyloxycarbonyl) protection group utilized in its synthesis?
The Boc group protects the amine during reactions to prevent undesired side reactions (e.g., alkylation). Deprotection is achieved via acidolysis (e.g., HCl in dioxane) . For example:
- Protection : Reacting 4-(aminomethyl)piperidine with Boc anhydride in dichloromethane .
- Deprotection : Treatment with trifluoroacetic acid (TFA) to yield the free amine .
Q. What solvents and reaction conditions optimize yield in its synthesis?
- Solvents : Dichloromethane (for coupling reactions), THF (for SN2 reactions), methanol (for recrystallization) .
- Temperature : Controlled between 0°C (to minimize by-products) and reflux (for slower reactions) .
- Catalysts : DMAP for amide bond formation .
- Workup : Aqueous extraction to remove unreacted reagents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate) .
- High-resolution techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Crystallography : Employ X-ray diffraction (via SHELX software) to confirm stereochemistry if crystalline .
- Mass fragmentation analysis : Match MS/MS patterns with predicted fragmentation pathways .
Q. What strategies mitigate side reactions during Boc deprotection?
Q. How does steric hindrance from the 2-methyl group influence reactivity?
The 2-methyl group on the piperidine ring:
- Reduces nucleophilicity : Slows amine alkylation due to steric bulk .
- Affects crystal packing : Impacts solubility and crystallization behavior (relevant for X-ray studies) .
- Alters biological activity : Modulates interactions with enzymes/receptors compared to non-methylated analogs .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking : Simulate binding to targets (e.g., enzymes) using software like AutoDock .
- ADMET prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. How can researchers address low yields in multi-step syntheses?
- Optimize intermediates : Purify precursors (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) via flash chromatography .
- Catalytic efficiency : Use Pd catalysts for coupling steps (e.g., Suzuki-Miyaura for aromatic substitutions) .
- Scale-down experiments : Screen conditions (solvent, temperature) on small scales before scaling up .
| Challenge | Solution | Reference |
|---|---|---|
| By-product formation | Use excess amine nucleophile | |
| Low solubility | Switch to polar aprotic solvents (e.g., DMF) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
